Boc-D-Pro-Ome

描述

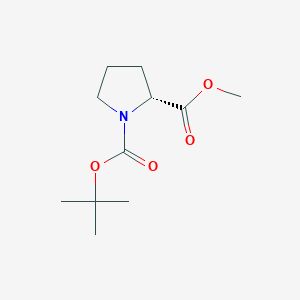

Boc-D-Proline methyl ester, commonly referred to as Boc-D-Pro-Ome, is a chemical reagent and a derivative of a protected amino acid. It is primarily used in peptide synthesis reactions in organic synthesis. Boc-D-Proline methyl ester is a colorless or yellowish solid with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is commonly used as a derivative of proline for the N protecting group in solid-phase synthesis .

准备方法

The preparation of Boc-D-Proline methyl ester typically involves obtaining D-proline and reacting it with methanol under acidic conditions to generate the corresponding methyl esterification product . The amino group is then protected using a Boc protecting group to generate Boc-D-Proline methyl ester . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions enables further peptide coupling.

-

Reaction Mechanism :

The Boc group is cleaved via acidolysis using trifluoroacetic acid (TFA) or HCl in dioxane, yielding D-proline methyl ester and releasing CO₂ and tert-butanol . - Conditions & Outcomes : Research Note : Prolonged exposure to strong acids may lead to ester hydrolysis or racemization .

Hydrolysis of the Methyl Ester

The methyl ester group is hydrolyzed to a carboxylic acid, enabling peptide elongation or cyclization.

-

Reaction Mechanism :

Alkaline hydrolysis using LiOH or NaOH converts the ester to a carboxylate . - Conditions & Outcomes : Key Finding : Hydrolysis rates depend on steric hindrance; D-proline’s rigid pyrrolidine ring slows the reaction compared to linear amino acids .

Peptide Coupling Reactions

Boc-D-Pro-OMe participates in solid-phase or solution-phase peptide synthesis via carbodiimide-mediated coupling.

-

Mechanism :

Activation of the carboxyl group using DCC/EDC·HCl with HONB or HOBt forms an active ester, which reacts with amines . - Representative Coupling Data : Research Insight : Microwave-assisted coupling reduces reaction time from hours to minutes (e.g., 15 min at 40W) .

Cyclization Reactions

This compound derivatives are pivotal in synthesizing cyclic peptides, which exhibit enhanced metabolic stability.

-

Mechanism :

After deprotection and ester activation (e.g., pentafluorophenyl ester), cyclization occurs under dilute conditions with bases like N-methylmorpholine (NMM) . - Cyclization Data : Key Challenge : Competitive oligomerization requires precise concentration control .

Transamidation and Side Reactions

This compound undergoes transamidation in the presence of carboxylic acid catalysts, forming cyclic ureas or rearranged products .

科学研究应用

Peptide Synthesis

2.1 Role in Solid-Phase Peptide Synthesis

Boc-D-Pro-Ome is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a chiral building block. Its incorporation into peptides helps in the formation of secondary structures, such as turns and helices, which are crucial for the biological activity of peptides. The Boc protecting group allows for selective deprotection, facilitating stepwise elongation of peptide chains .

2.2 Case Study: Collagen Mimics

Research has demonstrated that peptides containing this compound can mimic collagen structures, which are vital for various biological functions. For instance, this compound derivatives have been utilized to synthesize polytripeptides that model collagen's triple helix, enhancing our understanding of collagen-related diseases and potential therapeutic interventions .

Drug Development

3.1 Anticancer Applications

Recent studies have explored the incorporation of this compound into bioactive peptides with anticancer properties. A notable example includes the synthesis of D-proline-incorporated wainunuamide pentapeptides, which showed promising anticancer activity. The structural modifications involving this compound improved the peptides' stability and efficacy against cancer cell lines .

3.2 Chiral Catalysis

This compound has also found applications in asymmetric synthesis as a chiral catalyst. Its ability to induce chirality in various reactions makes it valuable for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical development .

Chemical Properties and Synthesis Methods

4.1 Synthesis Techniques

The synthesis of this compound typically involves protecting D-proline with the Boc group followed by esterification with methanol. This method ensures high yields and purity, making it suitable for large-scale applications in research and industry.

4.2 Characterization Techniques

Characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity before application in further chemical reactions or biological studies .

Tables: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis | Enhances stability and facilitates chain elongation |

| Collagen Mimics | Models collagen structures for biological research | Aids understanding of collagen-related diseases |

| Anticancer Activity | Incorporated into bioactive peptides for cancer treatment | Demonstrated promising anticancer properties |

| Chiral Catalysis | Acts as a chiral catalyst in asymmetric synthesis | Enables production of enantiomerically pure compounds |

作用机制

The mechanism of action of Boc-D-Proline methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation . The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further reactions . The molecular targets and pathways involved include the formation of peptide bonds and the protection of amino groups during synthesis .

相似化合物的比较

Boc-D-Proline methyl ester is unique in its use as a protecting group for proline in peptide synthesis. Similar compounds include:

Boc-L-Proline methyl ester: Used for the protection of the L-enantiomer of proline.

Boc-D-Isoleucine methyl ester: Used for the protection of isoleucine in peptide synthesis.

Boc-D-Phenylalanine methyl ester: Used for the protection of phenylalanine in peptide synthesis.

These compounds share similar protecting group chemistry but differ in the amino acid they protect, highlighting the specificity and versatility of Boc-D-Proline methyl ester in peptide synthesis .

生物活性

Boc-D-Pro-Ome, a derivative of proline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and the implications of its activity in various biological contexts.

Synthesis of this compound

This compound can be synthesized through the coupling of Boc-protected amino acids with amino acid methyl ester hydrochlorides. The synthesis typically involves the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds while minimizing racemization. The deprotection of the Boc group is usually achieved with trifluoroacetic acid (TFA) or other suitable reagents .

Antimicrobial Properties

This compound has demonstrated moderate to good bioactivity against various microorganisms. In studies involving synthesized peptide derivatives, compounds containing this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The effectiveness was often compared to standard antibiotics like ciprofloxacin, revealing that certain derivatives had enhanced activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| This compound | Pseudomonas aeruginosa | Moderate |

| This compound | Klebsiella pneumoniae | Good |

| This compound | Candida albicans | Moderate |

| This compound | Staphylococcus aureus | Significant |

Antifungal Activity

In addition to its antibacterial properties, this compound also showed antifungal activity. Studies indicated that certain derivatives were effective against dermatophytes and other fungal pathogens, suggesting a broad spectrum of activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the proline moiety contributes to the stability and bioavailability of these compounds, enhancing their interaction with microbial cell membranes. This interaction may disrupt cellular processes, leading to microbial death .

Case Studies

-

Antimicrobial Screening :

A systematic screening of various Boc-protected peptide derivatives revealed that those incorporating D-Pro-Ome exhibited superior antimicrobial properties compared to their L-amino acid counterparts. This finding underscores the significance of chirality in designing effective antimicrobial agents . -

Cyclic Peptide Synthesis :

Research demonstrated that cyclic peptides derived from this compound showed enhanced antimicrobial activity compared to linear analogs. This cyclic structure may enhance membrane permeability and target specificity, making them promising candidates for further development .

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361581 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73323-65-6 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。